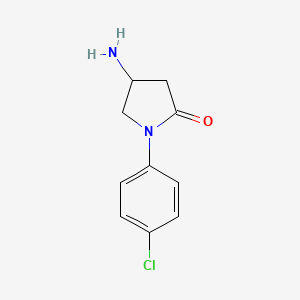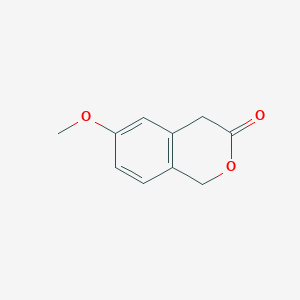
1-アセチル-5-ブロモインドール
説明
1-Acetyl-5-bromoindole is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Acetyl-5-bromoindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-5-bromoindole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
バイオテクノロジーにおける生産
1-アセチル-5-ブロモインドールと構造的に類似した化合物であるインドールは、産業用途におけるバイオテクノロジー生産に使用されてきました . インドールは、天然色素として使用できる、またはヒト疾患の治療の可能性を持つ有望な生物活性を有するいくつかのハロゲン化および酸素化化合物に誘導体化することができます .
フレーバーと香料の用途
インドールは、例えば食品産業や香料産業におけるフレーバーと香料の用途に価値があります . 構造的類似性を考えると、1-アセチル-5-ブロモインドールは、同様の用途に使用できる可能性があります。
医薬品化学
インドール環系は、多くの受容体に高親和性結合を示すため、医薬品化学における「特権構造」とみなされています . 1-アセチル-5-ブロモインドールは、置換インドールとして、新しい医薬品の開発に使用できる可能性があります。
細菌シグナル伝達
インドールは、細菌シグナル伝達において重要な役割を果たしています . 環境ニッチにおける複数の細菌種は、自然界のコミュニティに適応して生き残るために、クオラムセンシング(QS)を開発してきました . 1-アセチル-5-ブロモインドールは、細菌シグナル伝達に関連する研究に使用できる可能性があります。
ハロゲン化および酸素化誘導体の生産
インドールをハロゲン化および酸素化誘導体に変換するバイオ触媒的アプローチが開発されてきました . 構造的類似性を考えると、1-アセチル-5-ブロモインドールは、同様のバイオ触媒プロセスに使用できる可能性があります。
研究用のみ(RUO)
1-アセチル-5-ブロモインドールは現在、研究用のみ販売されています . これは、1-アセチル-5-ブロモインドールがさまざまな科学研究アプリケーションで使用されていることを示唆していますが、これらのアプリケーションの具体的な詳細は公表されていません。
作用機序
Target of Action
1-Acetyl-5-bromoindole, like other indole derivatives, is known to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses . The specific interaction of 1-Acetyl-5-bromoindole with its targets and the resulting changes would require further experimental investigation.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are generally known for their diverse biological activities . The specific effects of 1-Acetyl-5-bromoindole would depend on its mode of action and the biochemical pathways it affects.
生化学分析
Biochemical Properties
1-Acetyl-5-bromoindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes often involves the binding of 1-Acetyl-5-bromoindole to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
1-Acetyl-5-bromoindole influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, thereby altering the phosphorylation status of key proteins involved in cell growth and differentiation . Additionally, 1-Acetyl-5-bromoindole can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of 1-Acetyl-5-bromoindole involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events . Additionally, 1-Acetyl-5-bromoindole can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetyl-5-bromoindole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Acetyl-5-bromoindole remains stable under specific storage conditions but may degrade over time when exposed to light or high temperatures . Long-term exposure to 1-Acetyl-5-bromoindole in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-Acetyl-5-bromoindole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At higher doses, 1-Acetyl-5-bromoindole can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level .
Metabolic Pathways
1-Acetyl-5-bromoindole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various biotransformation reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 1-Acetyl-5-bromoindole .
Transport and Distribution
The transport and distribution of 1-Acetyl-5-bromoindole within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters and distributed within tissues by binding to plasma proteins . The localization and accumulation of 1-Acetyl-5-bromoindole within specific cellular compartments can influence its biological activity and therapeutic potential .
Subcellular Localization
1-Acetyl-5-bromoindole exhibits specific subcellular localization patterns that can affect its activity and function. It may be targeted to particular cellular compartments, such as the nucleus or mitochondria, through specific targeting signals or post-translational modifications . The subcellular localization of 1-Acetyl-5-bromoindole can influence its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
1-(5-bromoindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMKWHSZGCMFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488007 | |
| Record name | 1-Acetyl-5-bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61995-52-6 | |
| Record name | 1-(5-Bromo-1H-indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61995-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-5-bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


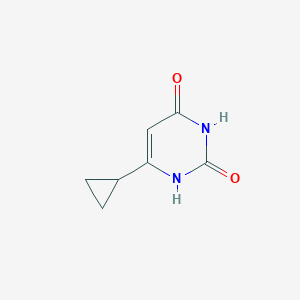
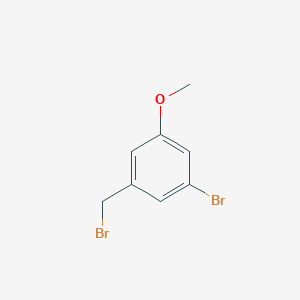

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)
![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)
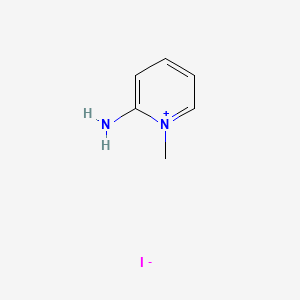
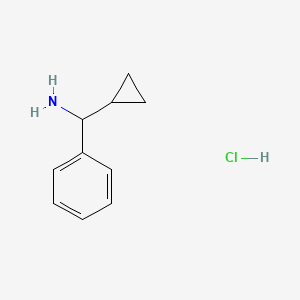


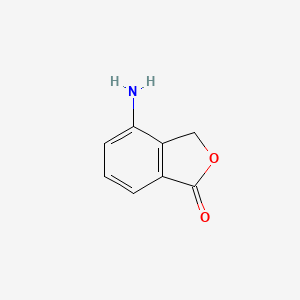
![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)
